molecular formula C17H13N3O3S2 B2761345 N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine CAS No. 862976-94-1

N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine

Cat. No. B2761345
CAS RN: 862976-94-1
M. Wt: 371.43
InChI Key: ZQLQTFWSMINSMH-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many derivatives of benzothiazole have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Chemical Reactions Analysis

The reactivity of benzothiazole derivatives can vary greatly depending on the substituents present on the benzothiazole ring. For example, electron-donating groups can increase the nucleophilicity of the benzothiazole ring, making it more likely to undergo electrophilic substitution reactions .

Scientific Research Applications

Pharmaceutical Research

This compound is actively researched in pharmaceutical contexts for its potential therapeutic properties. Its structural complexity allows for interactions with various biological targets, which could lead to the development of new medications. For instance, derivatives of benzothiazole, which is part of this compound’s structure, have been studied for their antimicrobial and anti-inflammatory properties .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on the specific compound and its biological target. Some benzothiazole derivatives have been found to inhibit certain enzymes, which can lead to their antimicrobial or anticancer effects .

Future Directions

Given the wide range of biological activities exhibited by benzothiazole derivatives, these compounds are likely to continue to be a focus of research in the future. Potential areas of interest could include the development of new synthetic methods, the exploration of new biological targets, and the design of more potent and selective benzothiazole-based drugs .

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c1-21-9-2-3-10-14(6-9)24-16(18-10)20-17-19-11-7-12-13(8-15(11)25-17)23-5-4-22-12/h2-3,6-8H,4-5H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLQTFWSMINSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC5=C(C=C4S3)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine

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